N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, and a thiazole ring that enhances its biological profile. The compound's structure suggests potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its rings. It is derived from benzofuran and thiazole, which are both significant in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 226.24 g/mol .
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves several steps:
Technical details such as reaction conditions (temperature, solvent, time) are critical for optimizing yields and purity.
The molecular structure of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be represented using various structural formulas:
InChI=1S/C13H10N2O/c1-9(14)10-5-6-12(15)11(10)7-3-4-8-16-13(7)17/h3-8H,1H2,(H,14,15)
This representation highlights the connectivity of atoms within the molecule. The compound's structural features include:
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions are important for modifying the compound to enhance its biological activity.
The mechanism of action for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is not fully elucidated but is believed to involve:
The physical properties of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide include:
Chemical properties include:
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: